molecular formula C14H24O10 B14016282 2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid

2,2-Bis(hydroxymethyl)propane-1,3-diol; 2-propenoic acid

Cat. No.: B14016282
M. Wt: 352.33 g/mol
InChI Key: KJSATFDGRLXLPP-UHFFFAOYSA-N
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Description

Pentaerythritol triacrylate is an organic compound widely used in various industrial applications. It is a tri-functional acrylate ester derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is known for its high reactivity and ability to form cross-linked polymers, making it valuable in the production of coatings, adhesives, and other polymeric materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentaerythritol triacrylate is typically synthesized through the esterification of pentaerythritol with acrylic acid. The reaction involves mixing pentaerythritol, acrylic acid, a catalyst (such as sulfuric acid), a solvent, and a polymerization inhibitor in a reaction kettle. The mixture is heated to 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the reaction. The product is then purified through washing and filtration .

Industrial Production Methods

Industrial production of pentaerythritol triacrylate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with minimal by-products and waste. The use of advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol triacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cross-linked polymers, amine-functionalized polymers, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of pentaerythritol triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the molecule can react with various initiators and nucleophiles, leading to the formation of highly cross-linked polymer networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .

Properties

Molecular Formula

C14H24O10

Molecular Weight

352.33 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid

InChI

InChI=1S/C5H12O4.3C3H4O2/c6-1-5(2-7,3-8)4-9;3*1-2-3(4)5/h6-9H,1-4H2;3*2H,1H2,(H,4,5)

InChI Key

KJSATFDGRLXLPP-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.C(C(CO)(CO)CO)O

Origin of Product

United States

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